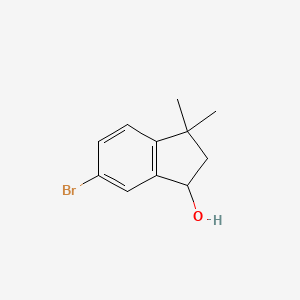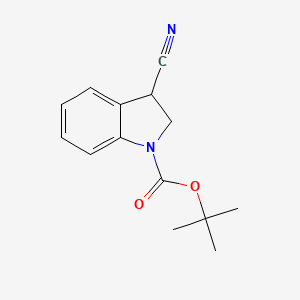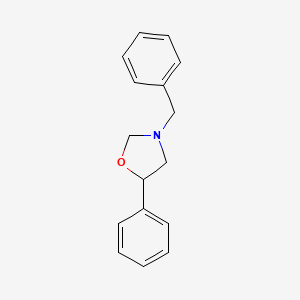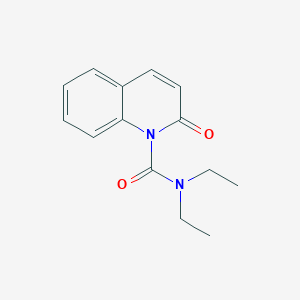![molecular formula C11H17NO3S B11869606 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a phenyl group attached to a methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate typically involves the reaction of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated by filtration, washed, and dried before packaging.
Chemical Reactions Analysis
Types of Reactions
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a building block for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-[(1S)-1-(dimethylamino)ethyl]phenol: This compound is similar in structure but lacks the methanesulfonate group. It is used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
[3-[(1S)-1-(dimethylamino)ethyl]aniline: This compound has an aniline group instead of a phenyl group and is used in the synthesis of dyes and pigments.
Uniqueness
The presence of the methanesulfonate group in [3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H17NO3S/c1-9(12(2)3)10-6-5-7-11(8-10)15-16(4,13)14/h5-9H,1-4H3/t9-/m0/s1 |
InChI Key |
CZCQMRZQDWWULM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)




![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)


![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)



